molecular formula C10H11BrClN B11859558 Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- CAS No. 832724-77-3

Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-

Cat. No.: B11859558
CAS No.: 832724-77-3
M. Wt: 260.56 g/mol
InChI Key: OBZUTGRBLUCPPM-UHFFFAOYSA-N
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Description

2-(bromomethyl)-1-(2-chlorobenzyl)aziridine is an organic compound that features a three-membered aziridine ring substituted with a bromomethyl group and a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed by the reaction of an appropriate amine with an epoxide. For example, reacting 2-chlorobenzylamine with an epoxide under basic conditions can yield the aziridine ring.

    Bromomethylation: The aziridine ring can then be bromomethylated using a bromomethylating agent such as bromoform or dibromomethane in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1-(2-chlorobenzyl)aziridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include epoxides and other oxidized derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

2-(bromomethyl)-1-(2-chlorobenzyl)aziridine has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the aziridine ring can participate in ring-opening reactions. These reactions can lead to the formation of various derivatives with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-1-(2-chlorobenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(bromomethyl)-1-(2-fluorobenzyl)aziridine: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.

Properties

CAS No.

832724-77-3

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine

InChI

InChI=1S/C10H11BrClN/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2

InChI Key

OBZUTGRBLUCPPM-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC2=CC=CC=C2Cl)CBr

Origin of Product

United States

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